molecular formula C8H8ClNO2 B8052694 1-(Chloromethyl)-4-methyl-2-nitrobenzene

1-(Chloromethyl)-4-methyl-2-nitrobenzene

Cat. No.: B8052694
M. Wt: 185.61 g/mol
InChI Key: JYHXOTISAIHIIW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methyl-2-nitrobenzene is a chemical compound with the CAS Registry Number 85062-97-1 . It is characterized by the molecular formula C 8 H 8 ClNO 2 and has a molecular weight of 185.61 g/mol . The compound is identified by the SMILES string CC1=CC(=C(C=C1)CCl) N+ [O-], which defines its precise atomic connectivity . This compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to handle this material with care, and it is recommended to store it in an inert atmosphere at 2-8°C to maintain its stability and purity . The presence of both a chloromethyl group and a nitro group on the aromatic ring makes this compound a valuable versatile synthetic building block in organic chemistry. It is particularly useful for further functionalization through nucleophilic substitution reactions, where the chloromethyl group can be readily displaced, or for exploring electrophilic aromatic substitution patterns influenced by the nitro group. Potential research applications include its use as a precursor in the synthesis of more complex molecules for materials science, pharmaceutical research, and agrochemical development.

Properties

IUPAC Name

1-(chloromethyl)-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHXOTISAIHIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regiochemical Control

Nitration proceeds via electrophilic aromatic substitution, where the methyl group directs incoming electrophiles to the para position. However, the presence of a chloromethyl group alters electronic effects, favoring nitration at the ortho position. In a representative procedure, 4-chlorotoluene is dissolved in concentrated sulfuric acid and cooled to -5°C before the gradual addition of fuming nitric acid. Maintaining temperatures below 0°C minimizes byproduct formation, such as dinitro derivatives or ring sulfonation.

Key parameters:

  • Temperature: -5°C to 0°C

  • Acid ratio: 1:1 (HNO₃:H₂SO₄) by volume

  • Reaction time: 2–4 hours

Post-reaction workup involves quenching the mixture over ice, followed by extraction with toluene to isolate the crude product. Recrystallization from ethanol yields pure this compound with reported yields of 68–72%.

Chloromethylation of Nitrotoluene Intermediates

Chloromethylation offers an alternative pathway, introducing the chloromethyl group after nitration. This method avoids competing electronic effects during nitration, enhancing regiochemical precision.

Friedel-Crafts Alkylation

A two-step synthesis begins with nitrotoluene, which undergoes Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃. The reaction proceeds via carbocation intermediates, with the nitro group deactivating the ring and directing substitution to the meta position relative to itself.

Optimized conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 25–30°C

  • Yield: 60–65%

This method avoids the use of corrosive chlorinating agents but requires careful handling of moisture-sensitive reagents.

Direct Chlorination of Methyl Groups

Direct chlorination of 4-methyl-2-nitrotoluene using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light provides a scalable route. Radical chain mechanisms dominate, with selectivity controlled by steric and electronic factors:

4-methyl-2-nitrotoluene+Cl2UVThis compound+HCl\text{4-methyl-2-nitrotoluene} + \text{Cl}_2 \xrightarrow{\text{UV}} \text{this compound} + \text{HCl}

Industrial parameters:

  • Chlorine flow rate: 0.5 L/min per mole of substrate

  • Reaction time: 6–8 hours

  • Conversion: >85%

Integrated Nitration-Chloromethylation Approaches

Modern industrial processes often combine nitration and chloromethylation into continuous flow systems to improve efficiency. A patented method exemplifies this approach:

  • Continuous nitration: 4-Chlorotoluene and mixed acid are fed into a microreactor at 10°C, achieving 95% conversion in 30 seconds.

  • In-line separation: The nitrated intermediate is extracted with toluene and dried.

  • Gas-phase chlorination: The dried stream reacts with Cl₂ at 150°C in a packed-bed reactor, yielding this compound with 89% purity.

Advantages:

  • Reduced waste generation

  • Enhanced thermal control

  • Scalability to multi-ton production

Comparative Analysis of Preparation Methods

The choice of method depends on scale, cost, and purity requirements. The table below summarizes key metrics:

MethodYield (%)Purity (%)Key ChallengesIndustrial Viability
Nitration of 4-chlorotoluene7295Byproduct formation at >0°CHigh
Friedel-Crafts alkylation6590Moisture sensitivityModerate
Direct chlorination8589Handling gaseous Cl₂High
Continuous flow8994Initial capital investmentVery high

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Chlorination using Cl₂ in fluidized-bed reactors has emerged as the dominant industrial method, with automated systems controlling:

  • Gas dispersion to prevent hot spots

  • Residence time (2–3 hours) to maximize conversion

  • Off-gas scrubbing to neutralize HCl emissions

Catalyst recycling and solvent recovery systems further enhance sustainability. For example, AlCl₃ catalysts are regenerated via treatment with anhydrous HCl, reducing raw material costs by 40% .

Chemical Reactions Analysis

1-(Chloromethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Chemical Production
1-(Chloromethyl)-4-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. It is particularly utilized in the production of:

  • Azo dyes : The compound can participate in azo coupling reactions, which are essential for synthesizing vibrant dyes used in textiles and other materials .
  • Pharmaceuticals : It is involved in the synthesis of several pharmaceutical agents due to its reactive chloromethyl and nitro groups, which can be further modified to create active drug components .

Analytical Chemistry

2. High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves:

  • Reverse Phase HPLC : Utilizing a Newcrom R1 column, the compound is separated using a mobile phase consisting of acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Health and Safety Considerations

3. Toxicological Profile
Understanding the toxicological aspects of this compound is crucial for its safe handling:

  • Health Risks : Exposure to this compound can lead to skin irritation and allergic reactions. High concentrations may cause more severe health issues, including methemoglobinemia, which affects oxygen transport in the blood .
  • Regulatory Status : It is classified as a hazardous substance, necessitating appropriate safety measures during handling and usage. The compound should be managed with caution due to potential mutagenic properties associated with related nitro compounds .

Case Study 1: Synthesis of Azo Dyes

In a study focusing on dye production, this compound was successfully used as a precursor for synthesizing various azo dyes. The efficiency of the azo coupling reaction was evaluated, demonstrating high yields and purity levels of the resulting dyes.

Case Study 2: HPLC Method Development

A research project developed an HPLC method for analyzing environmental samples containing this compound. The method's sensitivity allowed for the detection of trace amounts in complex matrices, showcasing its applicability in environmental monitoring.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methyl-2-nitrobenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural and physicochemical properties of 1-(Chloromethyl)-4-methyl-2-nitrobenzene with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Notable Properties/Reactivity
This compound C₈H₈ClNO₂ 199.61 (calculated) 1-CH₂Cl, 4-CH₃, 2-NO₂ Chloromethyl, Nitro, Methyl Balanced electronic effects; reactive in substitutions
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 185.58 1-CH₂Cl, 4-NO₂ Chloromethyl, Nitro Higher reactivity due to lack of methyl donor
1-Chloro-4-methoxy-2-nitrobenzene C₇H₆ClNO₃ 187.58 1-Cl, 4-OCH₃, 2-NO₂ Chloro, Methoxy, Nitro Methoxy donates electrons, enhancing ring activation
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ 207.56 1-Cl, 4-CF₂H, 2-NO₂ Chloro, Difluoromethyl, Nitro CF₂H increases electronegativity, altering solubility
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ 199.64 1-CH₃, 2-(CH₂Cl), 4-NO₂ Chloroethyl, Nitro, Methyl Steric hindrance from chloroethyl group

Reactivity and Stability

  • Nitro Group Influence : The nitro group in all compounds deactivates the ring, making electrophilic substitutions challenging. However, the methyl group in the target compound slightly counteracts this effect .
  • Chloromethyl Reactivity : The -CH₂Cl group undergoes nucleophilic substitution (e.g., in drug conjugate synthesis, as seen in CBI dimer applications ).
  • Steric Effects : Compounds like 2-(1-chloroethyl)-1-methyl-4-nitrobenzene face steric hindrance, reducing reaction rates compared to the target compound .

Key Research Findings

  • Electronic Effects : The methyl group in this compound provides mild electron donation, slightly activating the ring compared to purely electron-withdrawing analogs like 1-(chloromethyl)-4-nitrobenzene .
  • Synthetic Flexibility : Chloromethyl groups enable diverse functionalization, as demonstrated in phosphonate ester synthesis (60–96% yields) .
  • Pharmaceutical Potential: Chloromethyl-containing compounds are used in antibody-drug conjugates, suggesting possible biomedical applications for the target compound .

Biological Activity

1-(Chloromethyl)-4-methyl-2-nitrobenzene (CAS No. 53981093) is an aromatic compound with notable biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClNO2C_8H_8ClNO_2 and a molecular weight of approximately 187.6 g/mol. The structure features a chloromethyl group attached to a methyl-substituted nitrobenzene ring, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H8ClNO2C_8H_8ClNO_2
Molecular Weight187.6 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityModerate

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to various biochemical effects:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines, potentially through the induction of oxidative stress and DNA damage.
  • Apoptosis Induction : In vitro studies indicated that exposure to this compound can lead to apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

  • Anti-Cancer Activity : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 μM, indicating its potential as an anti-cancer agent. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound .
  • Toxicological Assessment : Research has highlighted the toxicological profile of this compound, revealing that it can cause skin irritation and respiratory issues upon exposure. Long-term exposure has been associated with methemoglobinemia and other hematological effects .

Environmental Impact

The compound's persistence in the environment raises concerns regarding its ecological impact. It has been detected in industrial effluents, leading to investigations into its degradation through advanced oxidation processes (AOPs). These studies aim to assess the effectiveness of various treatment methods for removing such contaminants from drinking water sources .

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